4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C23H16ClN5OS and its molecular weight is 445.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the compound.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine in laboratory settings are not yet fully known. Thiazole derivatives have been reported to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been reported to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been reported to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been reported to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Thiazole derivatives have been reported to be directed to specific compartments or organelles .
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5OS/c24-16-8-6-15(7-9-16)20-14-31-23(26-20)21-22(25)29(28-27-21)17-10-12-19(13-11-17)30-18-4-2-1-3-5-18/h1-14H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYBSWXLBQBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.